2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
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Overview
Description
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNS It is a derivative of pyrrolidine, featuring a methylthio group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Scientific Research Applications
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305, P351, and P338 . These statements advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride typically involves the reaction of 2-(methylthio)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or to modify the pyrrolidine ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-methylated or modified pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Methylthio)phenyl)pyrrolidine
- 2-(2-(Methylthio)phenyl)pyrrolidine sulfoxide
- 2-(2-(Methylthio)phenyl)pyrrolidine sulfone
Uniqueness
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADRPOCZVUWDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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